molecular formula C6H6N2OS B6227452 {imidazo[4,3-b][1,3]thiazol-3-yl}methanol CAS No. 183066-10-6

{imidazo[4,3-b][1,3]thiazol-3-yl}methanol

Cat. No.: B6227452
CAS No.: 183066-10-6
M. Wt: 154.2
InChI Key:
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Description

{imidazo[4,3-b][1,3]thiazol-3-yl}methanol is a heterocyclic compound that features both imidazole and thiazole rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {imidazo[4,3-b][1,3]thiazol-3-yl}methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α-haloketones under basic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazo-thiazole core .

Industrial Production Methods

Industrial production methods for this compound often involve optimized versions of laboratory-scale synthetic routes. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions

{imidazo[4,3-b][1,3]thiazol-3-yl}methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo-thiazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

{imidazo[4,3-b][1,3]thiazol-3-yl}methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]thiazole: Similar in structure but differs in the position of the nitrogen and sulfur atoms.

    Imidazo[1,2-a]pyridine: Contains a pyridine ring instead of a thiazole ring.

    Thiazolo[3,2-b][1,2,4]triazole: Features a triazole ring fused with a thiazole ring.

Uniqueness

{imidazo[4,3-b][1,3]thiazol-3-yl}methanol is unique due to its specific ring fusion and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new drugs and materials .

Properties

CAS No.

183066-10-6

Molecular Formula

C6H6N2OS

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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